3-(3-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide
Description
Properties
IUPAC Name |
3-(3-methoxyphenyl)-N-naphthalen-1-yl-2-(2H-tetrazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-28-16-9-4-6-14(12-16)13-18(20-23-25-26-24-20)21(27)22-19-11-5-8-15-7-2-3-10-17(15)19/h2-12,18H,13H2,1H3,(H,22,27)(H,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLFDNXWUJGUDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-methoxybenzaldehyde with naphthylamine to form an intermediate Schiff base, which is then subjected to cyclization with sodium azide to introduce the tetrazole ring. The final step involves the acylation of the resulting compound to form the desired propanamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group yields an amine derivative .
Scientific Research Applications
3-(3-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 3-(3-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide with structurally related compounds from the evidence:
Functional Group Impact
- Tetrazole Ring : Present in all compared compounds, the tetrazole (pKa ~4.9) enhances metabolic stability and mimics carboxylate groups in biological systems. However, substitution patterns (e.g., position on the propanamide chain) influence electronic effects and binding affinity .
- Methoxy Groups: The 3-methoxyphenyl substituent in the target compound provides moderate electron-donating effects, whereas 2,3-dimethoxyphenyl in may enhance polarity and H-bond acceptor capacity.
- Amide Linkage: The N-1-naphthylamide group distinguishes the target compound from VKNG-1 (4-aminobenzamide), which has demonstrated ABCG2-mediated multidrug resistance antagonism . This suggests the naphthyl group may alter target specificity or pharmacokinetics.
Biological Activity
3-(3-Methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide, a compound characterized by its complex structure comprising a methoxyphenyl group, a naphthyl group, and a tetrazole moiety, has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 373.41 g/mol. Its structure can be represented as follows:
The proposed mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The tetrazole moiety may act as a bioisostere for carboxylic acids, facilitating binding to active sites on target proteins. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects including anti-inflammatory and anticancer activities.
Antimicrobial Activity
Research has indicated that derivatives of naphthylimide compounds exhibit significant antimicrobial properties. In particular, studies have shown that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains. Notably, some derivatives have shown effectiveness comparable to standard antibiotics like chloramphenicol and orbifloxacin .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 2 µg/mL |
| Compound B | E. coli | 4 µg/mL |
| Compound C | Candida albicans | 8 µg/mL |
Anti-inflammatory Effects
The compound has been investigated for its potential anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This action is particularly relevant in the context of chronic inflammatory diseases.
Anticancer Properties
Emerging evidence suggests that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation. Studies have shown that the compound can interfere with key signaling pathways involved in cancer progression.
Case Studies
- Study on Antimicrobial Efficacy : A study published in 2024 evaluated the antimicrobial efficacy of various naphthylimide derivatives against resistant strains of bacteria. The results demonstrated that certain derivatives exhibited MIC values comparable to or better than traditional antibiotics .
- Anti-inflammatory Research : Another study explored the anti-inflammatory effects of related tetrazole compounds in animal models of arthritis. The results indicated a significant reduction in inflammation markers following treatment with these compounds.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 3-(3-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide, and what reaction conditions critically influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include coupling the tetrazole moiety with the methoxyphenyl-propanamide backbone. Reaction conditions such as temperature (20–25°C for stability), solvent choice (e.g., dioxane for solubility), and catalysts (triethylamine for deprotonation) significantly impact yield . For analogs, succinic anhydride and aminoguanidine hydrochloride have been used as precursors, with amines for functionalization .
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify methoxy, tetrazole, and naphthyl groups. Aromatic protons appear at δ 6.8–8.2 ppm, while tetrazole protons resonate near δ 8.5–9.0 ppm .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity, using a C18 column and acetonitrile/water gradient .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 430.15) .
Q. How can researchers validate the compound’s stability under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) assess degradation. Use HPLC to monitor impurity profiles (e.g., hydrolysis of the tetrazole ring or methoxy group oxidation). Store in amber vials at -20°C under inert gas to prevent photolytic and oxidative degradation .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction parameters for scalable synthesis?
- Methodological Answer : Apply factorial designs to evaluate interactions between variables (e.g., temperature, solvent ratio, catalyst loading). For example, a 2 factorial design can identify optimal conditions for coupling efficiency. Response surface methodology (RSM) further refines parameters, minimizing side products like N-1-naphthyl dealkylation derivatives .
Q. What computational approaches model the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to study binding dynamics of the tetrazole group with catalytic sites (e.g., angiotensin II receptors).
- Docking Studies (AutoDock Vina) : Predict binding affinities by docking the compound into active sites, focusing on hydrogen bonds between the tetrazole and conserved residues (e.g., Lys199 in ACE inhibitors) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC values)?
- Methodological Answer :
- Assay Standardization : Compare protocols for cell lines (e.g., HEK293 vs. CHO), incubation times, and buffer conditions (pH 7.4 vs. 6.8).
- Metabolite Screening : Use LC-MS to identify active metabolites (e.g., demethylated methoxyphenyl derivatives) that may contribute to variability .
Q. What kinetic studies elucidate the role of the tetrazole group in chemical or enzymatic reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
